2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide
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Overview
Description
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzamide, characterized by the presence of chloro and chloroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(chloroacetyl)amino]benzoic acid
- 2-chloro-N-(5-((chloroacetyl)amino)pentyl)acetamide
- 2-chloro-N-(2-chloro-4-((chloroacetyl)amino)phenyl)acetamide
Uniqueness
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and chloroacetyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-13-10(16)7-4-6(2-3-8(7)12)14-9(15)5-11/h2-4H,5H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYXRMMGPUZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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